N,N-Diethylbutane-1,4-diamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N',N'-diethylbutane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2/c1-3-10(4-2)8-6-5-7-9/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JILXUIANNUALRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181851 | |

| Record name | N(1),N(4)-Diethylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27431-62-5 | |

| Record name | N,N-Diethyl-1,4-butanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27431-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N(1),N(4)-Diethylputrescine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027431625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N(1),N(4)-Diethylputrescine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-diethylbutane-1,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIETHYLBUTANE-1,4-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LT9SA85Z9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of N,N-Diethylbutane-1,4-diamine

Introduction

N,N-Diethylbutane-1,4-diamine (CAS No. 27431-62-5), a substituted diamine, represents a class of compounds pivotal in pharmaceutical development and chemical synthesis. Its structure, featuring both a primary and a tertiary amine, imparts unique chemical characteristics that are critical for its application as a building block in creating more complex molecules. Understanding the fundamental physical properties of this liquid amine is a prerequisite for its effective use in a research and development setting, influencing everything from reaction setup and purification strategies to storage and safety protocols.

This guide provides a comprehensive overview of the key physical properties of this compound. The data herein is a synthesis of available experimental values from trusted chemical suppliers and predicted values generated using industry-standard computational models where experimental data is not publicly available. This dual approach ensures a robust and practical dataset for researchers, scientists, and drug development professionals.

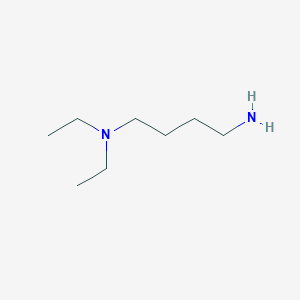

Figure 1: 2D Molecular Structure of this compound.

Summary of Physical Properties

The physical characteristics of a compound are the cornerstone of its practical application. The following table summarizes the key physical properties of this compound.

| Property | Value | Source Type |

| CAS Number | 27431-62-5 | Experimental |

| Molecular Formula | C₈H₂₀N₂ | Experimental |

| Molecular Weight | 144.26 g/mol | Calculated |

| Appearance | Clear, Colorless Liquid | Experimental |

| Density (at 25 °C) | 0.833 g/cm³ | Experimental[1] |

| Boiling Point | 72 - 74 °C at 10 mmHg | Experimental[2][3] |

| ~189 °C at 760 mmHg | Predicted | |

| Solubility | Slightly soluble in water | Experimental[2][4] |

| Soluble in organic solvents (e.g., alcohol, ether) | General Chemical Principle[5] | |

| Refractive Index (at 20°C) | ~1.442 | Predicted |

*Note: Properties without direct, publicly available experimental data have been estimated using industry-standard QSPR (Quantitative Structure-Property Relationship) models, such as those found in the ACD/Labs Percepta platform, which are widely used in the pharmaceutical and chemical industries for reliable predictions.[6][7]

Detailed Property Analysis

Molecular Weight and Formula

The molecular formula of this compound is C₈H₂₀N₂, corresponding to a molecular weight of 144.26 g/mol .[8][9] This value is fundamental for all stoichiometric calculations in synthesis and for quantitative analysis. The presence of two nitrogen atoms is significant for mass spectrometry, as it dictates that the molecular ion peak will have an even mass-to-charge (m/z) ratio, consistent with the Nitrogen Rule.

Boiling Point

The boiling point is a critical parameter for purification, particularly for distillation.

-

Experimental Value: The experimentally determined boiling point is reported in the range of 72-74 °C under a reduced pressure of 10 mmHg.[2][3] Distillation under vacuum is the preferred method for purifying high-boiling or thermally sensitive amines, as it allows for vaporization at a lower temperature, thus preventing decomposition.

Density

The density is reported as 0.833 g/cm³ at 25 °C.[1] This value is essential for converting between mass and volume, which is a routine requirement for reaction setup and reagent preparation. As a liquid less dense than water, it will form the upper layer in an immiscible aqueous mixture.

Solubility Profile

-

In Water: The molecule is described as slightly soluble in water.[2][10] This is a result of its dual chemical nature. The primary amine (-NH₂) and, to a lesser extent, the tertiary amine can form hydrogen bonds with water, promoting solubility. However, the eight-carbon aliphatic chain is hydrophobic and significantly limits this solubility.[5]

-

In Organic Solvents: Like most amines, it is readily soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents.[5] This property is leveraged during reaction workups, extractions, and chromatographic purification.

Refractive Index

The refractive index (n) is a measure of how light propagates through a substance and is a useful constant for identity and purity confirmation. No experimental value is publicly documented. Computational models predict a refractive index of approximately 1.442 at 20°C (sodium D-line, 589 nm).[1][11]

Predicted Spectroscopic Profile

While specific, citable spectra for this compound are not available in open-access databases, its spectral characteristics can be reliably predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

-N(CH₂CH₃)₂: A quartet at ~2.5 ppm (4H) for the methylene protons adjacent to the tertiary nitrogen, coupled to the methyl protons. A triplet at ~1.0 ppm (6H) for the terminal methyl protons of the ethyl groups.

-

-CH₂CH₂CH₂CH₂-: A series of overlapping multiplets between ~1.4 and 2.7 ppm (8H) for the butyl chain protons. The protons closest to the nitrogen atoms will be the most downfield.

-

-NH₂: A broad singlet, typically between 1.0-3.0 ppm (2H), whose chemical shift is variable and depends on concentration and solvent. This peak will disappear upon shaking with D₂O.

-

-

¹³C NMR: The ¹³C NMR spectrum should display 6 unique carbon signals, as two pairs of carbons are chemically equivalent.

-

-N(CH₂CH₃)₂: A signal around 47 ppm for the methylene carbons and a signal around 12 ppm for the methyl carbons.

-

-CH₂CH₂CH₂CH₂-: Four distinct signals for the butyl chain carbons, expected in the range of 25-55 ppm. The carbons directly attached to the nitrogens (C-N) will be the most downfield.[12][13][14]

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

N-H Stretch: A characteristic medium-intensity doublet (two peaks) in the region of 3300-3500 cm⁻¹ , which is indicative of the primary amine (-NH₂) group. The two peaks arise from the symmetric and asymmetric stretching modes.

-

C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) corresponding to the stretching of the sp³ C-H bonds in the ethyl and butyl groups.

-

N-H Bend: A medium to strong bending vibration (scissoring) for the primary amine, typically observed around 1590-1650 cm⁻¹ .

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z of 144 . This even-numbered peak is consistent with the Nitrogen Rule for a molecule containing two nitrogen atoms.

-

Key Fragmentation: The most prominent fragmentation pathway for aliphatic amines is alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium cation.

-

Alpha-cleavage at the tertiary amine: Loss of a propyl group (-C₃H₇) would lead to a major fragment at m/z = 101 . The most likely fragmentation would be the loss of a C₃H₇ radical to form the [CH₂=N(CH₂CH₃)₂]⁺ ion, resulting in a base peak at m/z = 86 .

-

Alpha-cleavage at the primary amine: Cleavage of the C-C bond between the first and second carbons of the butyl chain from the primary amine side would result in a fragment at m/z = 30 ([CH₂=NH₂]⁺).

-

Experimental Protocols for Property Determination

The following protocols outline standard laboratory procedures for determining key physical properties of liquid amines like this compound.

Workflow for Physical Property Characterization

References

- 1. Insights into modeling refractive index of ionic liquids using chemical structure-based machine learning methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. N,N-Diethyl-1,4-butanediamine, 96% | Fisher Scientific [fishersci.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantitative structure-property relationships for prediction of boiling point, vapor pressure, and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. N,N-Diethyl-1,4-phenylenediamine(93-05-0) 13C NMR spectrum [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

N,N-Diethylbutane-1,4-diamine chemical structure and IUPAC name

An In-Depth Technical Guide to N,N-Diethylbutane-1,4-diamine: Structure, Properties, and Applications

Introduction

This compound, a substituted alkyl diamine, serves as a crucial building block and intermediate in various chemical syntheses, particularly within the pharmaceutical and materials science sectors. Its structure, featuring both a primary and a tertiary amine separated by a flexible four-carbon chain, imparts unique chemical properties that make it a versatile scaffold in drug design and a valuable monomer in polymer chemistry. The specific arrangement of its functional groups allows for differential reactivity, enabling selective chemical modifications.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. It will cover its precise chemical identity, distinguishing it from its common isomer, and delve into its physicochemical properties, synthetic routes, key applications, and essential safety protocols. The insights herein are grounded in established chemical principles to provide a reliable resource for laboratory and development settings.

Chemical Identity and Nomenclature

Accurate identification is paramount in chemical research to ensure reproducibility and safety. The nomenclature of alkylamines can be ambiguous; therefore, a clear definition of the topic compound, this compound, is essential.

The designation "N,N-diethyl" indicates that two ethyl groups are attached to the same nitrogen atom. This is distinct from its isomer, N,N'-diethylbutane-1,4-diamine, where one ethyl group is attached to each of the two nitrogen atoms.

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is N',N'-diethylbutane-1,4-diamine .[1][2] The use of the N' locant specifies that the ethyl groups are on the nitrogen atom distal to the carbon designated as position 1 of the butane chain. The molecular formula is C8H20N2.[1][3][4]

The structure consists of a four-carbon (butane) backbone. A primary amine (-NH2) is attached to one end (position 1), and a tertiary amine group, bearing two ethyl substituents (-N(CH2CH3)2), is at the other end (position 4).

Caption: 2D structure of N',N'-diethylbutane-1,4-diamine.

Key Identifiers

For unambiguous sourcing and data retrieval, the following identifiers are critical.

| Identifier | Value | Source |

| CAS Number | 27431-62-5 | [1] |

| Molecular Formula | C8H20N2 | [1][3][4] |

| Molecular Weight | 144.26 g/mol | [1][3][4] |

| IUPAC Name | N',N'-diethylbutane-1,4-diamine | [1][2] |

| Common Synonyms | 4-(Diethylamino)butylamine, N(1),N(4)-Diethylputrescine | [1][5] |

| SMILES | CCN(CC)CCCCN | [1][3] |

| InChIKey | JILXUIANNUALRZ-UHFFFAOYSA-N | [1][3] |

Physicochemical Properties

The physical properties of this compound are essential for its handling, purification, and use in reactions.

| Property | Value | Source |

| Physical Form | Liquid | [6][7] |

| Appearance | Colorless | [6] |

| Solubility | Slightly soluble in water | [5] |

Synthesis and Reactivity

General Synthetic Strategies

The synthesis of this compound can be approached through several established routes in organic chemistry. A common strategy involves the selective alkylation of a 1,4-butanediamine precursor. The choice of pathway often depends on the availability of starting materials and the desired scale of production.

A plausible and controlled synthetic workflow involves a two-step process starting from 4-amino-1-butanol. This approach offers selectivity due to the differing reactivity of the amine and hydroxyl groups.

Protocol: Synthesis via Reductive Amination

-

Step 1: N-Ethylation. 4-amino-1-butanol is reacted with an ethylating agent, such as ethyl bromide or diethyl sulfate. By controlling the stoichiometry (using at least two equivalents of the ethylating agent), the primary amine is converted to a diethylamino group. The hydroxyl group is significantly less reactive under these conditions.

-

Step 2: Conversion of Hydroxyl to Amine. The resulting 4-(diethylamino)-1-butanol is then converted to the primary amine. This can be achieved through various methods, such as conversion to an alkyl halide followed by a Gabriel synthesis or azide displacement and subsequent reduction. A more direct route is via a Mitsunobu reaction with phthalimide followed by hydrolysis.

-

Step 3: Purification. The final product is purified by distillation under reduced pressure to remove unreacted starting materials and byproducts.

Caption: General synthetic workflow for this compound.

Chemical Reactivity

The key to the utility of this compound lies in the differential reactivity of its two nitrogen centers:

-

Primary Amine (-NH2): This group is a potent nucleophile and can readily undergo reactions typical of primary amines, such as acylation, alkylation, Schiff base formation with aldehydes and ketones, and amide bond formation with carboxylic acids or their derivatives.

-

Tertiary Amine (-N(Et)2): This group is sterically hindered and less nucleophilic but retains its basicity. It can act as a proton scavenger or participate in reactions as a non-nucleophilic base. It can also be quaternized with reactive alkyl halides to form quaternary ammonium salts.

This dual functionality allows for selective derivatization. For instance, the primary amine can be selectively protected, allowing for modification at the tertiary amine, or it can be used as a reactive handle to conjugate the molecule to a larger scaffold while the tertiary amine influences the overall solubility and basicity of the final compound.

Applications in Research and Drug Development

The structural motif of two nitrogen atoms separated by a flexible hydrocarbon chain is prevalent in biologically active molecules. This "diamine pharmacophore" is known to interact with various biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.

-

Pharmaceutical Intermediate: this compound is explicitly noted for its use as a pharmaceutical intermediate.[5] Its structure serves as a fragment for building more complex drug candidates. The four-carbon linker provides optimal spacing for many biological targets, mimicking natural polyamines like putrescine.

-

Scaffold in Medicinal Chemistry: In drug design, the primary amine offers a convenient point of attachment for pharmacologically active moieties, while the diethylamino group can be used to tune the physicochemical properties of the molecule, such as lipophilicity and pKa. This modulation is critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Ligand Synthesis: The diamine can be used to synthesize ligands for metal coordination complexes, some of which have applications as catalysts or therapeutic agents.

Safety, Handling, and Storage

As a corrosive and reactive diamine, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

Based on available Safety Data Sheets (SDS), the compound presents several hazards:

-

Corrosivity: Causes severe skin burns and serious eye damage.[8]

-

Toxicity: May be harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.

-

Flammability: May be combustible and should be kept away from open flames and hot surfaces.[9]

Recommended Handling Protocol

-

Engineering Controls: Always handle this substance within a certified chemical fume hood to prevent inhalation of vapors.[9] Ensure an eyewash station and safety shower are immediately accessible.[8]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

-

Eye Protection: Use chemical safety goggles and a face shield.[9]

-

Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.

-

-

Handling Practices:

-

Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite) and place it in a sealed container for disposal.[9]

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[7]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[9]

Conclusion

This compound is a structurally distinct diamine with significant potential as a building block in pharmaceutical and chemical research. Its value is derived from the differential reactivity of its primary and tertiary amine groups, which allows for controlled and selective chemical modifications. A precise understanding of its IUPAC nomenclature, N',N'-diethylbutane-1,4-diamine, is crucial to distinguish it from its N,N'- isomer and ensure the correct starting material for synthesis. For professionals in drug development, this compound represents a versatile scaffold for creating novel therapeutics. However, its corrosive and toxic nature demands that all handling and experimental work be conducted with strict adherence to modern safety standards.

References

- 1. N,N-Diethyl-1,4-butanediamine | C8H20N2 | CID 117976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|CAS 27431-62-5|TCIJT|製品詳細 [tci-chemical-trading.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. vibrantpharma.com [vibrantpharma.com]

- 5. N,N-Diethyl-1,4-butanediamine, 96% | Fisher Scientific [fishersci.ca]

- 6. H50278.03 [thermofisher.com]

- 7. N1,N1-Diethylbutane-1,4-diamine | 27431-62-5 [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

CAS number 27431-62-5 physicochemical characteristics

An In-Depth Technical Guide to the Physicochemical Characteristics of N,N-Diethyl-1,4-butanediamine (CAS: 27431-62-5)

Introduction

N,N-Diethyl-1,4-butanediamine, identified by the CAS number 27431-62-5, is a diamine compound with significant applications in various fields of chemical research and industrial synthesis.[1] As a versatile chemical intermediate, its unique molecular structure lends it to applications ranging from the synthesis of pharmaceuticals to the modification of polymers.[1] This guide provides a comprehensive overview of its core physicochemical characteristics, compiled and synthesized for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Accurate identification is paramount in chemical research. N,N-Diethyl-1,4-butanediamine is known by several synonyms, and its structural representation provides the foundation for understanding its chemical behavior.

| Identifier | Value |

| CAS Number | 27431-62-5 |

| IUPAC Name | N',N'-diethylbutane-1,4-diamine[2][3] |

| Synonyms | (4-Aminobutyl)diethylamine, N,N-Diethylbutane-1,4-diamine, N1,N1-Diethylbutane-1,4-diamine[1][2][4] |

| Molecular Formula | C₈H₂₀N₂[2][5][6] |

| Molecular Weight | 144.26 g/mol [2][5] |

| InChI Key | JILXUIANNUALRZ-UHFFFAOYSA-N[7] |

| SMILES | CCN(CC)CCCCN[4][7] |

graph chemical_structure { layout=neato; node [shape=circle, style=filled, label=""];// Define nodes for atoms N1 [label="N", fontcolor="#FFFFFF", fillcolor="#4285F4", pos="0,0!"]; C1 [label="C", fontcolor="#FFFFFF", fillcolor="#202124", pos="-1.5,-0.5!"]; C2 [label="C", fontcolor="#FFFFFF", fillcolor="#202124", pos="-2.5,-0.5!"]; C3 [label="C", fontcolor="#FFFFFF", fillcolor="#202124", pos="1.5,-0.5!"]; C4 [label="C", fontcolor="#FFFFFF", fillcolor="#202124", pos="2.5,-0.5!"]; C5 [label="C", fontcolor="#FFFFFF", fillcolor="#202124", pos="0,1.5!"]; C6 [label="C", fontcolor="#FFFFFF", fillcolor="#202124", pos="0,2.5!"]; C7 [label="C", fontcolor="#FFFFFF", fillcolor="#202124", pos="0,3.5!"]; C8 [label="C", fontcolor="#FFFFFF", fillcolor="#202124", pos="0,4.5!"]; N2 [label="N", fontcolor="#FFFFFF", fillcolor="#4285F4", pos="0,6!"];

// Define edges for bonds edge [color="#5F6368"]; N1 -- C1; C1 -- C2; N1 -- C3; C3 -- C4; N1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- N2; }

Caption: 2D structure of N,N-Diethyl-1,4-butanediamine.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, influencing its reactivity, solubility, and handling requirements. The data presented below is a synthesis of information from multiple chemical suppliers and safety data sheets.

| Property | Value | Source(s) |

| Physical State | Liquid | [5][6] |

| Appearance | Clear, colorless to light yellow liquid | [1][8] |

| Boiling Point | 72 - 74 °C @ 10 mmHg 55 °C @ 3 mmHg 193.4 °C @ 760 mmHg | [5][6][9][10] [8][11] [11] |

| Density | 0.83 g/cm³ | [5][8][9] |

| Solubility | Slightly soluble in water | [8][9][12][13] |

| pKa (Predicted) | 10.48 ± 0.25 | [8] |

| Refractive Index (Predicted) | 1.453 | [11] |

| Melting Point | No data available | [5][6][14] |

It is important to note a discrepancy in the reported melting point. While most safety data sheets indicate that this data is not available[5][6][14], some supplier databases list a melting point of 156-158 °C.[8][11][15] This value is unusually high for a compound that is consistently described as a liquid at room temperature and may be erroneous or refer to a different form, such as a salt. Researchers should rely on the liquid state and boiling point under vacuum as the primary physical descriptors.

Experimental Protocols & Data Interpretation

While specific experimental protocols for determining the above characteristics are not detailed in the available literature, standard analytical methods are implied.

-

Boiling Point Determination: The boiling point is consistently reported under reduced pressure (vacuum). This is a standard technique for compounds that may decompose or oxidize at their atmospheric boiling point. The reported range of 72-74 °C at 10 mmHg is the most frequently cited value.[5][6][9][10]

-

Solubility Assessment: The characterization as "slightly soluble in water" is qualitative.[8][9][12][13] For quantitative applications, it would be necessary to experimentally determine the exact solubility (e.g., in g/L) at specific temperatures. The presence of two amine groups suggests a pH-dependent solubility profile.

-

Purity and Assay: Suppliers often list a purity of 95% to ≥98%.[1][9] For sensitive applications, such as in pharmaceutical synthesis, it is crucial to consult the Certificate of Analysis (COA) for a specific batch to understand the impurity profile.

Caption: A logical workflow for the production and characterization of a chemical like N,N-Diethyl-1,4-butanediamine.

Handling, Storage, and Safety

N,N-Diethyl-1,4-butanediamine is classified as a corrosive substance.[6][10] Safety data sheets indicate that it causes skin corrosion/irritation (Category 1B) and serious eye damage (Category 1).[5]

-

Handling: Use of personal protective equipment (PPE) is mandatory. This includes chemical-resistant gloves, safety goggles with side shields or a face shield, and protective clothing.[16] All handling should be performed in a well-ventilated area or under a chemical fume hood.[5]

-

Storage: The compound is noted to be air and moisture sensitive.[5][8] Therefore, it should be stored in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[8][17] Recommended storage temperature is often between 2–8 °C.[1][8][17]

-

Stability: The compound is stable under recommended storage conditions but may be reactive with strong oxidizing agents. Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides.[5][6]

Applications in Research and Development

The bifunctional nature of N,N-Diethyl-1,4-butanediamine, possessing both a tertiary and a primary amine, makes it a valuable building block in organic synthesis.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system.[1]

-

Polymer Chemistry: In polymer science, it can be used as a chain extender or curing agent in the production of polyurethanes and other polymers, helping to modify and enhance the mechanical properties of the final materials.[1]

-

Biochemical Research: The compound can be used as a reagent in biochemical assays. For instance, it has been studied for its effects on putrescine uptake in cancer cells, highlighting its utility in cellular research.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. N,N-Diethyl-1,4-butanediamine | C8H20N2 | CID 117976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Diethylamino)butylamine [synhet.com]

- 4. 4-(Diethylamino)butyl amine | 27431-62-5 | FD52523 [biosynth.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. PubChemLite - 27431-62-5 (C8H20N2) [pubchemlite.lcsb.uni.lu]

- 8. N1,N1-Diethylbutane-1,4-diamine , 97% , 27431-62-5 - CookeChem [cookechem.com]

- 9. 27431-62-5 N1,N1-Diethylbutane-1,4-diamine AKSci 2608AB [aksci.com]

- 10. 27431-62-5 Cas No. | 4-(Diethylamino)butylamine | Matrix Scientific [matrix.staging.1int.co.uk]

- 11. Page loading... [guidechem.com]

- 12. 4-(DIETHYLAMINO)BUTYLAMINE | 27431-62-5 [chemicalbook.com]

- 13. aksci.com [aksci.com]

- 14. fishersci.fi [fishersci.fi]

- 15. echemi.com [echemi.com]

- 16. 27431-62-5 | N1,N1-Diethylbutane-1,4-diamine | Ambeed.com [ambeed.com]

- 17. bldpharm.com [bldpharm.com]

Navigating the Nomenclature: A Comprehensive Guide to the Synonyms of N,N-Diethylbutane-1,4-diamine in Scientific Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the precise world of scientific research and drug development, the accurate identification of chemical compounds is paramount. Ambiguity in nomenclature can lead to costly errors, invalidate experimental results, and hinder collaboration. This guide provides a detailed exploration of the various synonyms, identifiers, and potential points of confusion surrounding the compound N,N-Diethylbutane-1,4-diamine, ensuring clarity and precision in your work.

Core Identity: The IUPAC Name and Chemical Structure

The foundation of any chemical's identity lies in its systematic name as defined by the International Union of Pure and Applied Chemistry (IUPAC). For the compound , the official IUPAC name is N',N'-diethylbutane-1,4-diamine [1][2]. This name precisely describes the molecule's structure: a four-carbon butane chain with two diamine groups at positions 1 and 4, and two ethyl groups attached to one of the nitrogen atoms.

The structural representation is crucial for understanding its chemical properties and interactions.

Figure 1: Chemical structure of this compound.

A Compendium of Synonyms and Identifiers

In scientific literature, patents, and commercial catalogs, this compound is referred to by a multitude of names. This variation can arise from historical naming conventions, supplier-specific codes, or abbreviations used for convenience. Understanding these synonyms is critical for conducting comprehensive literature searches and for accurate procurement of materials.

The most frequently encountered synonyms include:

-

N,N-Diethyl-1,4-butanediamine : A common and widely accepted alternative to the IUPAC name[1][2][3][4][5].

-

N1,N1-Diethylbutane-1,4-diamine : This variation explicitly denotes the attachment of both ethyl groups to the first nitrogen atom[6].

-

4-(Diethylamino)butylamine : This name treats the diethylamino group as a substituent on the butylamine backbone[1][2].

-

(4-aminobutyl)diethylamine : Similar to the above, this emphasizes the diethylamine core with an aminobutyl substituent[1][3].

-

N,N-Diethyl-1,4-diaminobutane : Another slight variation in the arrangement of the chemical terms[1].

-

N(1),N(4)-Diethylputrescine : This name is a semi-systematic name where "putrescine" refers to the butane-1,4-diamine core. However, it's important to note that this can sometimes be ambiguous as it might be confused with the symmetrically substituted isomer (see Section 3)[1][7].

-

1,4-BEP : An abbreviation that may be used in some contexts[1].

For unambiguous identification, the Chemical Abstracts Service (CAS) Registry Number is the industry standard.

| Identifier | Value | Source |

| CAS Number | 27431-62-5 | [1][2][3][5][6][7] |

| Molecular Formula | C8H20N2 | [1][2][3][6][7] |

| Molecular Weight | 144.26 g/mol | [1][2][5][6] |

| PubChem CID | 117976 | [1][2] |

| EC Number | 248-456-1 | [1][7] |

| UNII | 8LT9SA85Z9 | [1][7] |

Table 1: Key Chemical Identifiers for this compound.

Figure 2: Relationship between the core compound and its common synonyms.

A Critical Distinction: this compound vs. N,N'-Diethylputrescine

A significant source of potential confusion in the literature and in chemical databases is the distinction between this compound and its isomer, N,N'-Diethylbutane-1,4-diamine , also known as N,N'-Diethylputrescine . In the latter, the ethyl groups are symmetrically distributed, with one on each nitrogen atom.

This structural difference results in a distinct chemical entity with a different CAS number and potentially different physical and biological properties.

-

This compound (Asymmetric) : CAS Number 27431-62-5

-

N,N'-Diethylbutane-1,4-diamine (Symmetric) : CAS Number 19435-68-8 [8]

It is imperative for researchers to verify the CAS number to ensure they are working with the correct isomer. The use of the name "N(1),N(4)-Diethylputrescine" for the asymmetric isomer can be misleading, and cross-referencing with the CAS number is the most reliable method for disambiguation.

Figure 3: Critical distinction between the two diethylbutane-1,4-diamine isomers.

Practical Implications in Experimental Workflows

The correct identification of this compound is crucial in various experimental contexts, from chemical synthesis to biological assays.

Experimental Protocol: Verification of Compound Identity using Nuclear Magnetic Resonance (NMR) Spectroscopy

To ensure the identity of the procured or synthesized compound, a proton (¹H) NMR spectrum should be acquired. The expected chemical shifts and splitting patterns for this compound would be distinct from its symmetric isomer.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Standard acquisition parameters for a ¹H NMR spectrum are typically sufficient.

-

Data Acquisition: Acquire the spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis:

-

For this compound (asymmetric): Expect a more complex spectrum. The protons on the two ethyl groups will likely be equivalent, showing a triplet and a quartet. The four methylene groups of the butane chain will be non-equivalent, leading to more complex multiplets. The amine protons may appear as a broad singlet.

-

For N,N'-Diethylbutane-1,4-diamine (symmetric): Expect a simpler spectrum due to the molecule's symmetry. The two ethyl groups will be equivalent, and the four methylene groups of the butane chain will show a higher degree of equivalence, resulting in fewer and simpler signals.

-

Causality Behind Experimental Choice: NMR spectroscopy is a powerful tool for structural elucidation. The distinct magnetic environments of the protons in the two isomers will produce unique spectral fingerprints, providing definitive evidence of which compound is present. This self-validating system is a cornerstone of chemical quality control.

Conclusion

The accurate and unambiguous naming of chemical compounds is a fundamental prerequisite for reliable scientific research. This guide has provided a comprehensive overview of the synonyms, identifiers, and potential pitfalls associated with this compound. By understanding the IUPAC nomenclature, utilizing the CAS number for absolute identification, and being aware of the critical distinction from its symmetric isomer, researchers, scientists, and drug development professionals can ensure the integrity and reproducibility of their work.

References

- 1. N,N-Diethyl-1,4-butanediamine | C8H20N2 | CID 117976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-Diethyl-1,4-butanediamine, 96% | Fisher Scientific [fishersci.ca]

- 3. H50278.03 [thermofisher.com]

- 4. H50278.06 [thermofisher.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. vibrantpharma.com [vibrantpharma.com]

- 7. This compound [drugfuture.com]

- 8. N,N'-Diethylputrescine | C8H20N2 | CID 88062 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of N,N-Diethylbutane-1,4-diamine in Water and Organic Solvents

Introduction

N,N-Diethylbutane-1,4-diamine, a diamine with both a primary and a tertiary amine functional group, is a compound of significant interest in pharmaceutical research and synthetic chemistry. Its structural features make it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients. A thorough understanding of its solubility characteristics in various solvent systems is paramount for its effective use in drug development, formulation, and chemical synthesis. This guide provides a detailed analysis of the solubility of this compound, grounded in its physicochemical properties and intermolecular interactions.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is dictated by its molecular structure. This compound possesses a unique combination of polar and nonpolar moieties that govern its behavior in different solvents.

-

Polar Functional Groups: The presence of a primary amine (-NH₂) and a tertiary amine (-N(CH₂CH₃)₂) imparts a polar character to the molecule. The primary amine is capable of both donating and accepting hydrogen bonds, while the tertiary amine can only accept hydrogen bonds. These groups are the primary sites for interaction with polar solvents.

-

Nonpolar Alkyl Structure: The molecule also features a butyl chain and two ethyl groups, which form a nonpolar hydrocarbon backbone. This part of the molecule contributes to hydrophobic interactions, favoring solubility in nonpolar organic solvents.

The interplay between these opposing characteristics determines the compound's solubility profile.

Solubility in Aqueous Systems

Commercial suppliers describe this compound as being "slightly soluble in water"[1][2]. This limited solubility is a direct consequence of its molecular structure. While the amine groups can form hydrogen bonds with water molecules, the hydrophobic nature of the C8 alkyl backbone disrupts the strong hydrogen-bonding network of water, making the dissolution process energetically less favorable.

The Critical Role of pH

The basic nature of the amine groups means that the aqueous solubility of this compound is highly dependent on pH. In acidic solutions, the amine groups are protonated to form ammonium salts:

R-NH₂ + H⁺ ⇌ R-NH₃⁺ R-N(CH₂CH₃)₂ + H⁺ ⇌ R-NH(CH₂CH₃)₂⁺

These resulting ionic species are significantly more polar than the neutral molecule and can readily engage in strong ion-dipole interactions with water. Consequently, the solubility of this compound increases dramatically in acidic aqueous solutions. This property is crucial for applications such as the preparation of aqueous stock solutions or in separation and purification processes based on acid-base extraction.

Caption: Influence of pH on the aqueous solubility of this compound.

Solubility in Organic Solvents

In general, amines are soluble in a range of organic solvents such as alcohols, ethers, and benzene. The solubility of this compound in these solvents is governed by the principle of "like dissolves like."

Polar Protic Solvents

Polar protic solvents, such as methanol and ethanol, have a hydroxyl group (-OH) capable of donating and accepting hydrogen bonds. This compound is expected to be highly soluble in these solvents due to the strong hydrogen bonding between its amine groups and the solvent's hydroxyl group.

Polar Aprotic Solvents

Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are polar but lack a hydrogen bond-donating group. The primary amine group of this compound can still act as a hydrogen bond donor to the oxygen or nitrogen atoms in these solvents. Additionally, dipole-dipole interactions will be significant. Therefore, good solubility is expected in polar aprotic solvents.

Nonpolar Solvents

In nonpolar solvents like hexane and toluene, the primary intermolecular forces are weak van der Waals forces (London dispersion forces). The nonpolar alkyl backbone of this compound facilitates its interaction with these solvents. While the polar amine groups may hinder miscibility with very nonpolar solvents, moderate to good solubility is generally expected, particularly in aromatic solvents like toluene due to potential pi-stacking interactions.

Summary of Expected Solubility

| Solvent Class | Representative Solvents | Primary Intermolecular Forces | Expected Solubility |

| Aqueous | Water | Hydrogen Bonding, Dipole-Dipole | Slightly Soluble (at neutral pH) |

| Polar Protic | Ethanol, Methanol | Hydrogen Bonding | High / Miscible |

| Polar Aprotic | Acetone, DMSO | Dipole-Dipole, Hydrogen Bonding | High / Miscible |

| Nonpolar | Hexane, Toluene | Van der Waals Forces | Moderate to High |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is necessary. The isothermal equilibrium method is a reliable approach.

Materials and Reagents

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or a calibrated refractometer)

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Procedure

-

Preparation of Saturated Solutions: To a series of vials, add a known volume (e.g., 5.0 mL) of the desired solvent. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and some solid remains undissolved.

-

Equilibration: Tightly seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same constant temperature to allow the excess solid to settle. For finer particles, centrifugation may be necessary to achieve clear separation.

-

Sampling and Analysis:

-

Carefully withdraw a precise aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated pipette or syringe to avoid precipitation.

-

Immediately filter the aliquot through a syringe filter compatible with the solvent to remove any remaining microscopic particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a pre-established calibration curve.

-

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. The solubility can be expressed in units such as g/L, mg/mL, or mol/L.

Conclusion

The solubility of this compound is a multifaceted property governed by the balance of its polar amine functionalities and its nonpolar alkyl structure. It exhibits limited solubility in neutral water, which can be significantly enhanced by acidification. In organic solvents, its solubility is generally high, particularly in polar protic and aprotic solvents, due to favorable intermolecular interactions. For researchers and drug development professionals, a clear understanding of these principles, supplemented by precise experimental determination, is essential for the effective application of this versatile diamine in their work.

References

N,N-Diethylbutane-1,4-diamine material safety data sheet (MSDS) information

An In-Depth Technical Guide to the Material Safety of N,N-Diethylbutane-1,4-diamine

For researchers, scientists, and drug development professionals, a comprehensive understanding of a chemical's safety profile is not merely a regulatory formality but a cornerstone of scientific integrity and experimental success. This guide provides an in-depth analysis of the material safety data for this compound (CAS: 27431-62-5), moving beyond a standard Safety Data Sheet (SDS) to elucidate the causal links between its chemical properties and the necessary safety protocols.

Section 1: Physicochemical Properties and Their Impact on Safety

The intrinsic properties of a chemical dictate its behavior under various laboratory conditions and are fundamental to anticipating and mitigating potential hazards. This compound is a clear liquid primarily used as a pharmaceutical intermediate.[1] Its safety profile is intrinsically linked to its physical and chemical characteristics.

The relatively low boiling point and the fact that it is a combustible liquid necessitate specific storage and handling procedures.[1] Vapors are heavier than air and can spread along floors, potentially reaching a distant ignition source. Therefore, all work should be conducted away from open flames, sparks, or hot surfaces, and the substance should be stored in a cool, well-ventilated area.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₈H₂₀N₂ | [2][3] |

| Molecular Weight | 144.26 g/mol | [2][3] |

| CAS Number | 27431-62-5 | [3] |

| Appearance | Clear Liquid | [3] |

| Density | 0.83 - 0.844 g/cm³ | [1][3] |

| Boiling Point | 72°C - 74°C @ 10 mmHg | [1] |

| Solubility | Slightly soluble in water | [1][4] |

| Special Notes | Air and moisture sensitive. Incompatible with oxidizing agents. | [1] |

The diamine nature of the molecule suggests it is alkaline. This basicity is the primary driver of its corrosive properties. It can readily react with and neutralize acids and is incompatible with strong oxidizing agents.[1] Its sensitivity to air and moisture also implies that it should be handled under an inert atmosphere for applications where purity is critical and stored in tightly sealed containers to prevent degradation and reaction with atmospheric components like CO₂.

Section 2: Toxicological Profile and Hazard Analysis

This compound is classified as a hazardous chemical, primarily due to its severe corrosive effects on biological tissues. Understanding the mechanistic basis of these hazards is crucial for appreciating the importance of personal protective equipment (PPE) and emergency response measures.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. For this compound, the key classifications are:

-

Skin Corrosion/Irritation (Category 1B/1C): H314 - Causes severe skin burns and eye damage.[1][2][3]

-

Serious Eye Damage/Eye Irritation (Category 1): H318 - Causes serious eye damage.[2]

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[2]

-

Specific target organ toxicity, single exposure (Category 3): H335 - May cause respiratory irritation.[1][2]

The corrosive nature (H314) is the most significant hazard. As an amine, the compound is alkaline and can cause rapid destruction of skin and mucous membranes through saponification of fats and extraction of tissue proteins. This leads to deep, painful, and slow-healing chemical burns. The "Danger" signal word on its labeling underscores the severity of this risk.[3]

Routes of Exposure and Physiological Effects

A logical workflow for assessing risk involves considering all potential routes of exposure and their consequences.

Caption: Relationship between exposure routes and health effects.

-

Inhalation: Vapors or mists can cause respiratory irritation.[1][2] While the vapor pressure is not extremely high, working outside of a fume hood or in a poorly ventilated area increases this risk.

-

Skin and Eye Contact: This is the most critical route of exposure. Direct contact causes severe burns. In the eyes, this can lead to permanent damage or blindness.[5] The speed of tissue destruction necessitates immediate and prolonged irrigation.

-

Ingestion: If swallowed, the chemical will cause severe burns to the mouth, throat, and stomach, with a significant risk of perforation.[6] Vomiting should not be induced as it can cause re-exposure and further damage to the esophagus.

Section 3: Proactive Risk Mitigation and Safe Handling

A proactive safety culture is built on a hierarchy of controls designed to minimize exposure. This framework prioritizes the most effective measures first.

Caption: Hierarchy of controls for managing chemical risks.

Standard Operating Procedure (SOP) for Handling this compound

This protocol is designed as a self-validating system, where each step confirms the safety of the next.

1. Preparation and Pre-Handling Checks:

- Step 1.1: Confirm that a chemical fume hood is available and functioning correctly (check airflow monitor). Causality: Engineering controls are the primary barrier to prevent inhalation of vapors.

- Step 1.2: Ensure an eyewash station and safety shower are unobstructed and have been recently tested. Causality: Immediate access to emergency decontamination is critical to minimizing injury from corrosive exposure.

- Step 1.3: Assemble all required PPE:

- Chemical splash goggles (not safety glasses).

- Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or nitrile, check manufacturer's compatibility chart).

- A flame-retardant lab coat, fully buttoned.

- Closed-toe shoes.

- Causality: PPE is the last line of defense. The corrosive nature of the chemical requires a full barrier against skin and eye contact.

- Step 1.4: Prepare a designated waste container for contaminated materials.

2. Chemical Dispensing and Handling:

- Step 2.1: Conduct all manipulations of the chemical inside the certified chemical fume hood.

- Step 2.2: Secure the source container before opening. Use a bottle carrier for transport.

- Step 2.3: Dispense the liquid slowly and carefully to avoid splashing. Use a pipette or graduated cylinder.

- Step 2.4: Tightly close the container immediately after use to prevent absorption of moisture/CO₂ and the escape of vapors.[1]

3. Post-Handling and Cleanup:

- Step 3.1: Decontaminate any non-disposable equipment that came into contact with the chemical.

- Step 3.2: Dispose of contaminated gloves, pipette tips, and wipes in the designated hazardous waste container.

- Step 3.3: Wash hands and forearms thoroughly with soap and water after removing gloves.[3]

Section 4: Emergency Response Protocols

Rapid and correct response to an exposure or spill is paramount.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Do not attempt to neutralize the chemical. Seek immediate medical attention from an ophthalmologist. Causality: Prolonged irrigation is essential to wash away the chemical and reduce the extent of corneal damage.

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with water for at least 15 minutes. Seek immediate medical attention. Causality: Removing contaminated clothing prevents continued contact and further tissue damage.

-

Inhalation: Move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth if the substance was ingested) and seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Have the victim rinse their mouth and drink one or two glasses of water. Seek immediate medical attention. Causality: Inducing vomiting risks re-exposing the esophagus to the corrosive agent and potential perforation.[6]

Spill Response Workflow

This workflow ensures a spill is managed safely and effectively.

-

Evacuate: Immediately alert others and evacuate the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Protect: Don appropriate PPE, including respiratory protection if the spill is large or ventilation is poor.

-

Contain: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a chemical absorbent pad. Do not use combustible materials like paper towels.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of all waste according to institutional and local regulations.

References

- 1. N,N-Diethyl-1,4-butanediamine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. N,N-Diethyl-1,4-butanediamine | C8H20N2 | CID 117976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N*1*,N*1*-Diethyl-butane-1,4-diamine | CymitQuimica [cymitquimica.com]

- 4. N,N-Diethyl-1,4-butanediamine, 96% | Fisher Scientific [fishersci.ca]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Signatures of N,N-Diethylbutane-1,4-diamine

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for N,N-Diethylbutane-1,4-diamine (CAS No. 27431-62-5). In the absence of a complete, publicly available experimental dataset, this document leverages predictive methodologies and established spectroscopic principles to present a detailed characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a foundational experimental protocol, predicted data with detailed interpretation, and the scientific rationale behind the spectral features. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this important diamine in research and development settings.

Introduction

This compound, a derivative of putrescine, is a diamine with a molecular formula of C₈H₂₀N₂ and a molecular weight of 144.26 g/mol .[1][2][3] Its structure, featuring both a primary and a tertiary amine, makes it a versatile building block in organic synthesis and a subject of interest in various fields, including the development of pharmaceuticals and polyamides.

Accurate structural elucidation and purity assessment are critical in the application of such chemical entities. Spectroscopic techniques such as NMR, IR, and MS provide a powerful analytical toolkit for achieving this. This guide offers an in-depth examination of the predicted spectroscopic signature of this compound, providing a practical framework for its characterization.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Experimental Protocol: NMR Data Acquisition

A general protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is then "locked" onto the deuterium signal of the solvent to maintain a stable field.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which involves adjusting a series of shim coils to maximize the field uniformity across the sample. This results in sharp, well-resolved NMR signals.

-

Data Acquisition:

-

For ¹H NMR , a standard single-pulse experiment is typically performed. Key parameters include the pulse angle, acquisition time, and relaxation delay.

-

For ¹³C NMR , a proton-decoupled experiment is generally used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in CDCl₃ reveals distinct signals for each proton environment.

| Atom(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Coupling Constant (J, Hz) |

| H8, H10 | 1.02 | Triplet | 6H | 7.1 |

| H3, H4 | 1.50 | Multiplet | 4H | - |

| H2 | 2.40 | Triplet | 2H | 7.0 |

| H7, H9 | 2.48 | Quartet | 4H | 7.1 |

| H5 | 2.68 | Triplet | 2H | 6.8 |

| H6 | 1.35 (broad) | Singlet | 2H | - |

Interpretation of the ¹H NMR Spectrum:

-

H8, H10 (1.02 ppm): These six protons of the two methyl groups are in an identical chemical environment. They appear as a triplet due to coupling with the adjacent methylene protons (H7 and H9).

-

H3, H4 (1.50 ppm): The four protons of the two central methylene groups of the butane chain are in similar environments and are predicted to overlap, forming a complex multiplet.

-

H2 (2.40 ppm): These two protons are on the carbon adjacent to the tertiary nitrogen. The electron-withdrawing effect of the nitrogen deshields these protons, shifting their signal downfield. They appear as a triplet due to coupling with the H3 protons.

-

H7, H9 (2.48 ppm): The four protons of the two methylene groups of the ethyl substituents are equivalent. Their signal is a quartet due to coupling with the three protons of the methyl groups (H8 and H10).

-

H5 (2.68 ppm): These two protons are on the carbon adjacent to the primary amine. The nitrogen's deshielding effect is most pronounced here, resulting in the most downfield signal for the aliphatic chain protons. The signal is a triplet due to coupling with the H4 protons.

-

H6 (1.35 ppm): The two protons on the primary amine nitrogen often appear as a broad singlet. The chemical shift of N-H protons can be highly variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectrum

The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ shows six distinct signals, corresponding to the six unique carbon environments in the molecule.

| Atom(s) | Predicted Chemical Shift (ppm) |

| C8, C10 | 11.8 |

| C3 | 27.5 |

| C4 | 32.5 |

| C5 | 42.3 |

| C7, C9 | 47.2 |

| C2 | 52.8 |

Interpretation of the ¹³C NMR Spectrum:

-

C8, C10 (11.8 ppm): These are the methyl carbons of the ethyl groups, appearing at the most upfield position, which is typical for sp³ hybridized carbons in an aliphatic chain.

-

C3 (27.5 ppm) and C4 (32.5 ppm): These are the central methylene carbons of the butane chain. C4 is slightly more deshielded than C3 due to its closer proximity to the primary amine.

-

C5 (42.3 ppm): This carbon is directly attached to the primary amine nitrogen, causing a significant downfield shift compared to the other butane chain carbons.

-

C7, C9 (47.2 ppm): These are the methylene carbons of the ethyl groups, directly bonded to the tertiary nitrogen.

-

C2 (52.8 ppm): This carbon, being adjacent to the tertiary nitrogen, is the most deshielded of the butane chain carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Experimental Protocol: IR Data Acquisition

A common method for obtaining an IR spectrum of a liquid sample is as follows:

-

Sample Preparation: A drop of the neat liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric and instrumental absorptions.

-

Sample Spectrum: The sample is placed in the IR beam, and the sample spectrum is recorded. The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its primary and tertiary amine functional groups, as well as for the alkyl C-H bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 - 3500 | N-H stretch | Primary Amine |

| 2850 - 2960 | C-H stretch | Alkyl (sp³) |

| 1580 - 1650 | N-H bend (scissoring) | Primary Amine |

| 1450 - 1470 | C-H bend (scissoring) | Methylene |

| 1370 - 1380 | C-H bend (symmetric) | Methyl |

| 1020 - 1250 | C-N stretch | Aliphatic Amines |

| 665 - 910 | N-H wag | Primary Amine |

Interpretation of the IR Spectrum:

-

N-H Stretching (3300 - 3500 cm⁻¹): The primary amine group (-NH₂) is expected to show two distinct bands in this region: an asymmetric and a symmetric stretching vibration.[4][5] The tertiary amine group has no N-H bonds and therefore will not exhibit absorption in this region.[6]

-

C-H Stretching (2850 - 2960 cm⁻¹): Strong absorptions in this region are characteristic of the stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and butyl chains.[6]

-

N-H Bending (1580 - 1650 cm⁻¹): A band corresponding to the scissoring (bending) vibration of the primary amine N-H bonds is expected in this range.[4]

-

C-H Bending (1370 - 1470 cm⁻¹): Absorptions due to the bending vibrations of the methylene (-CH₂-) and methyl (-CH₃) groups will be present in this region.

-

C-N Stretching (1020 - 1250 cm⁻¹): The stretching vibrations of the C-N bonds of both the primary and tertiary amines will result in absorptions in this fingerprint region.[4][7]

-

N-H Wagging (665 - 910 cm⁻¹): A broad band resulting from the out-of-plane bending (wagging) of the N-H bonds of the primary amine is also anticipated.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the structure of a compound through the analysis of its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

A typical procedure for obtaining an electron ionization (EI) mass spectrum is as follows:

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation: The molecular ion is often unstable and fragments into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions resulting from the cleavage of C-C bonds adjacent to the nitrogen atoms (α-cleavage).[8][9]

| m/z | Proposed Fragment | Fragmentation Pathway |

| 144 | [C₈H₂₀N₂]⁺• | Molecular Ion (M⁺•) |

| 129 | [M - CH₃]⁺ | Loss of a methyl radical from an ethyl group |

| 86 | [CH₂=N(CH₂CH₃)₂]⁺ | α-cleavage at the C2-C3 bond |

| 58 | [CH₂=NH₂]⁺ | α-cleavage at the C4-C5 bond |

Interpretation of the Mass Spectrum:

-

Molecular Ion (m/z 144): The peak at m/z 144 corresponds to the intact molecular ion. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even molecular weight, which is consistent with this observation.

-

α-Cleavage: The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, where the bond between the carbon alpha to the nitrogen and the adjacent carbon is broken.[8][9] This results in the formation of a resonance-stabilized iminium ion.

Caption: Predicted major fragmentation pathways of this compound in mass spectrometry.

The most probable α-cleavage will occur to form the most stable carbocation. Cleavage of the C2-C3 bond results in a tertiary iminium ion with m/z 86 , which is expected to be a major peak in the spectrum. Cleavage of the C4-C5 bond would yield a primary iminium ion with m/z 30 . Another significant fragmentation is the loss of a methyl radical from one of the ethyl groups, leading to a fragment at m/z 129 . The relative abundance of these fragments provides a unique fingerprint for the molecule.

Conclusion

This technical guide has detailed the predicted spectroscopic characteristics of this compound. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data provides a comprehensive and self-validating framework for the structural confirmation and identification of this compound. The provided interpretations, based on fundamental principles of spectroscopy, offer researchers and scientists a robust reference for their analytical work. While predicted data is a powerful tool, it is always recommended to confirm these findings with experimental data whenever possible.

References

- 1. N,N-Diethyl-1,4-butanediamine | C8H20N2 | CID 117976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 5. Visualizer loader [nmrdb.org]

- 6. Predict 1H proton NMR spectra [nmrdb.org]

- 7. acdlabs.com [acdlabs.com]

- 8. PROSPRE [prospre.ca]

- 9. docs.chemaxon.com [docs.chemaxon.com]

A Comprehensive Technical Guide to the Thermal Properties of N,N-Diethylbutane-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Diethylbutane-1,4-diamine is a diamine of significant interest in various fields, including as a building block in the synthesis of pharmaceuticals and specialty polymers. A thorough understanding of its thermal properties, specifically its boiling point and thermal stability, is paramount for its safe handling, purification, and application in chemical synthesis. This guide provides an in-depth analysis of these critical parameters, offering both experimentally reported data and robust methodologies for their determination. We will explore the nuances of boiling point determination under various pressures and delve into the assessment of thermal stability through thermogravimetric analysis. This document is intended to serve as a valuable resource for researchers, enabling them to utilize this compound effectively and safely in their work.

Chemical Identity and Physical Properties

This compound, also known as 4-(Diethylamino)butylamine, is a short-chain aliphatic diamine. Its structure, featuring both a primary and a tertiary amine, imparts unique chemical reactivity and physical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₂₀N₂ | [1] |

| Molecular Weight | 144.26 g/mol | [1] |

| CAS Number | 27431-62-5 | [2] |

| Appearance | Colorless to light yellow liquid | - |

| Sensitivity | Air and moisture sensitive | [3] |

| Solubility | Slightly soluble in water | [3] |

Boiling Point Determination

The boiling point is a fundamental physical property that dictates the conditions required for the distillation and purification of a liquid. For this compound, which is susceptible to degradation at elevated temperatures, determining the boiling point under reduced pressure is a common and recommended practice.

Reported Boiling Points

Several sources report the boiling point of this compound under vacuum:

| Boiling Point | Pressure |

| 55 °C | 3 mmHg |

| 72-24 °C (likely a typographical error) | 10 mmHg |

It is important to note the inconsistency in the reported value at 10 mmHg, which appears to be a typographical error in the source material.

Estimation of Atmospheric Boiling Point

Experimental Protocol for Boiling Point Determination (Micro-method)

Given the air and moisture sensitivity of this compound, a micro-boiling point determination using a Thiele tube is a suitable method. This technique requires only a small amount of the sample and minimizes exposure to the atmosphere.

Materials:

-

This compound sample

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Inert gas source (e.g., Nitrogen or Argon)

-

Schlenk line or glove box (recommended)

Procedure:

-

Preparation: Due to the compound's sensitivity, it is advisable to handle the sample under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).

-

Sample Loading: Place a small amount (a few drops) of this compound into the small test tube.

-

Capillary Insertion: Insert a capillary tube, with the sealed end facing up, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Thiele Tube Setup: Fill the Thiele tube with mineral oil to a level just above the top of the side arm.

-

Immersion: Carefully immerse the thermometer and the attached test tube into the Thiele tube, ensuring the sample is below the oil level.

-

Heating: Gently heat the side arm of the Thiele tube with a small flame or a heating mantle.[6]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Boiling Point Identification: Continue heating until a steady and rapid stream of bubbles is observed. Then, remove the heat source.

-

Reading the Boiling Point: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.[7]

-

Safety: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform the experiment in a well-ventilated fume hood.

Thermal Stability Assessment

Understanding the thermal stability of this compound is crucial for preventing decomposition during storage, handling, and chemical reactions at elevated temperatures. Thermogravimetric analysis (TGA) is the standard method for evaluating thermal stability.[8]

Principles of Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9] A TGA curve plots the percentage of weight loss against temperature, providing information about the decomposition temperature and the presence of volatile components.

While specific TGA data for this compound is not publicly available, a general understanding of the thermal decomposition of aliphatic diamines suggests that decomposition will likely occur at elevated temperatures, potentially initiated by oxidation if an inert atmosphere is not maintained.

Experimental Protocol for Thermogravimetric Analysis (TGA)

This protocol outlines the general procedure for determining the thermal stability of this compound using a TGA instrument.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

TGA sample pans (e.g., alumina or platinum)

-

This compound sample

-

Inert gas (e.g., high-purity Nitrogen or Argon)

-

Microbalance for accurate sample weighing

Procedure:

-

Instrument Preparation: Ensure the TGA instrument is clean, calibrated, and connected to the appropriate gas supply.

-

Sample Preparation: Due to its air and moisture sensitivity, the sample should be loaded into the TGA pan in an inert atmosphere (glove box). Accurately weigh a small amount of the sample (typically 1-10 mg) into the TGA pan.

-

Loading the Sample: Place the sample pan into the TGA furnace.

-

Setting Experimental Parameters:

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.[10]

-

Temperature Program:

-

Start at a temperature below the expected decomposition point (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that is expected to be well above the decomposition point (e.g., 500 °C).

-

-

-

Data Acquisition: Start the TGA experiment and record the mass loss as a function of temperature.

-

Data Analysis:

-

The resulting TGA thermogram will show a plot of percent weight versus temperature.

-

The onset temperature of decomposition is a key indicator of thermal stability. This is often determined by the intersection of the baseline with the tangent of the decomposition curve.

-